Lipophilicity (XLogP3-AA) Advantage Over the 4-Phenyl Analog Drives Permeability and Target Engagement Potential
The computed XLogP3-AA of 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is 2.0, compared to 1.4 for the direct analog 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 98010-52-7), where the 4-chlorophenyl group is replaced by an unsubstituted phenyl ring [1][2]. This ΔLogP of +0.6 units represents a ~4-fold increase in calculated octanol–water partition coefficient, conferring enhanced membrane permeability while remaining within the generally accepted drug-like LogP range (<5). The topological polar surface area (TPSA) is identical at 85.5 Ų, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol: XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP = +0.6 (target approximately 4× more lipophilic) |
| Conditions | PubChem computed XLogP3-AA (v3.0), equivalent algorithm for both compounds |
Why This Matters
For procurement decisions, a 0.6-unit LogP increase translates to measurably higher predicted passive membrane permeability, making the 4-chlorophenyl derivative the preferred choice for cellular assays where intracellular target access is required.
- [1] PubChem. CID 830138: XLogP3-AA = 2.0, TPSA = 85.5 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. CID 3005521: XLogP3-AA = 1.4, TPSA = 85.5 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
